molecular formula C8H20Cl2N2S B13593856 2-Methyl-1-(thiomorpholin-4-yl)propan-2-aminedihydrochloride

2-Methyl-1-(thiomorpholin-4-yl)propan-2-aminedihydrochloride

Cat. No.: B13593856
M. Wt: 247.23 g/mol
InChI Key: VGJVKJBDXOXMED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-1-(thiomorpholin-4-yl)propan-2-amine dihydrochloride is a chemical compound with the molecular formula C8H19Cl2N2S. It is used in various scientific research applications, particularly in the fields of chemistry and biology. This compound is known for its unique structural features, which include a thiomorpholine ring and a methylated amine group.

Preparation Methods

The synthesis of 2-methyl-1-(thiomorpholin-4-yl)propan-2-amine dihydrochloride typically involves the reaction of thiomorpholine with 2-methylpropan-2-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

2-Methyl-1-(thiomorpholin-4-yl)propan-2-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-Methyl-1-(thiomorpholin-4-yl)propan-2-amine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-1-(thiomorpholin-4-yl)propan-2-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-Methyl-1-(thiomorpholin-4-yl)propan-2-amine dihydrochloride can be compared with other similar compounds, such as:

    2-Methyl-1-(morpholin-4-yl)propan-2-amine: This compound has a similar structure but contains a morpholine ring instead of a thiomorpholine ring.

    2-Methyl-1-(piperidin-4-yl)propan-2-amine: This compound features a piperidine ring, offering different chemical properties and reactivity.

The uniqueness of 2-methyl-1-(thiomorpholin-4-yl)propan-2-amine dihydrochloride lies in its thiomorpholine ring, which imparts distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C8H20Cl2N2S

Molecular Weight

247.23 g/mol

IUPAC Name

2-methyl-1-thiomorpholin-4-ylpropan-2-amine;dihydrochloride

InChI

InChI=1S/C8H18N2S.2ClH/c1-8(2,9)7-10-3-5-11-6-4-10;;/h3-7,9H2,1-2H3;2*1H

InChI Key

VGJVKJBDXOXMED-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN1CCSCC1)N.Cl.Cl

Origin of Product

United States

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